molecular formula C10H15BrN2O2 B14133567 N-Boc-4-Amino-2-bromopyridine

N-Boc-4-Amino-2-bromopyridine

Cat. No.: B14133567
M. Wt: 275.14 g/mol
InChI Key: WTOMTKMJHZLVGJ-UHFFFAOYSA-N
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Preparation Methods

N-Boc-4-Amino-2-bromopyridine can be synthesized through various methods. One common synthetic route involves the protection of 4-amino-2-bromopyridine with tert-butoxycarbonyl (Boc) groups. This protection is typically achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine . The reaction conditions often involve mild temperatures and inert atmospheres to prevent decomposition.

Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-Boc-4-Amino-2-bromopyridine involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Suzuki-Miyaura coupling, the compound participates in oxidative addition and transmetalation processes, leading to the formation of new carbon-carbon bonds .

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

tert-butyl 4-amino-2-bromo-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)13-5-4-7(12)6-8(13)11/h4-6,8H,12H2,1-3H3

InChI Key

WTOMTKMJHZLVGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=CC1Br)N

Origin of Product

United States

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